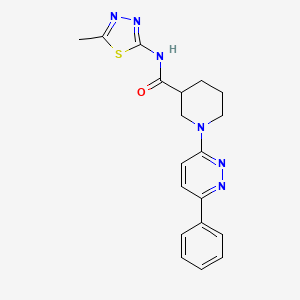
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H20N6OS and its molecular weight is 380.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a thiadiazole moiety, which is known for contributing to various biological activities, including anti-inflammatory and antimicrobial effects.
1. Antimicrobial Activity
Research has indicated that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The presence of the 5-methyl-1,3,4-thiadiazole group in this compound suggests potential efficacy against a range of pathogens. For instance, studies have shown that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria .
2. Anti-inflammatory Effects
Thiadiazole derivatives are also recognized for their anti-inflammatory activities. In a study evaluating various thiadiazole compounds, significant anti-inflammatory effects were observed that were comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) . The mechanism is hypothesized to involve inhibition of pro-inflammatory cytokines.
3. CNS Activity
The pyridazine component of this compound suggests potential central nervous system (CNS) activity. A related study on pyridazinyl compounds demonstrated their ability to penetrate the blood-brain barrier and modulate neuroprotective pathways in models of neurodegenerative diseases such as Huntington's disease . This indicates that the compound may have neuroprotective properties worth investigating.
Study 1: Synthesis and Biological Evaluation
A study synthesized several thiadiazole derivatives and evaluated their biological activities. Among these, compounds similar to this compound showed promising anti-inflammatory activity with IC50 values comparable to NSAIDs .
Study 2: KMO Inhibition
In the context of Huntington's disease treatment, a related pyridazinyl compound was identified as a potent inhibitor of kynurenine monooxygenase (KMO), suggesting that modifications in the piperidine structure could enhance this activity in the target compound . This opens avenues for therapeutic applications in neurodegenerative disorders.
Summary Table of Biological Activities
Propriétés
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c1-13-21-24-19(27-13)20-18(26)15-8-5-11-25(12-15)17-10-9-16(22-23-17)14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-12H2,1H3,(H,20,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABCZLRMVWTKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














